![molecular formula C11H16N2O2 B3199306 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide CAS No. 1016824-15-9](/img/structure/B3199306.png)
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide
Overview
Description
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide, also known as AMP-DMA, is a synthetic organic compound containing an amide functional group. It is a colorless solid with a melting point of 142-144°C and a boiling point of 204-206°C. AMP-DMA is a versatile compound with a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, as a stabilizer for enzymes, and as a reagent in organic synthesis. AMP-DMA has also been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Scientific Research Applications
Use in HPLC Grade Chemicals
This compound is listed under HPLC grade chemicals . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The compound could potentially be used as a standard or reagent in HPLC analysis.
Use in Fluorescence Measurements
The compound has been used in fluorescence measurements . Specifically, it was used to quantify free Ca2+ generated by the dissolution of the CaCO3 shell . This suggests that it could be used in various research applications that involve the measurement of calcium ions.
Use in Drug Delivery Systems
The compound has been mentioned in the context of drug delivery systems . Specifically, CaCO3-coated vesicles containing the compound were prepared, and the drug release properties were examined under various pH conditions . This suggests that it could be used in the development of targeted drug delivery systems, particularly for cancer therapies.
Use in Biomineralization
The compound has been used in the process of biomineralization . Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. In this context, the compound was used to induce the mineralization of CaCO3 on the surface of vesicles .
Use in the Synthesis of Novel Compounds
While not directly mentioned, the compound could potentially be used in the synthesis of novel compounds. For example, similar aminopyrimidine derivatives have been prepared from acyclic starting materials .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, influencing their function .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide. Factors such as pH, temperature, and the presence of other compounds can affect how it interacts with its targets .
properties
IUPAC Name |
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDTUSMNSBAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-5-methylphenoxy)-N,N-dimethylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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